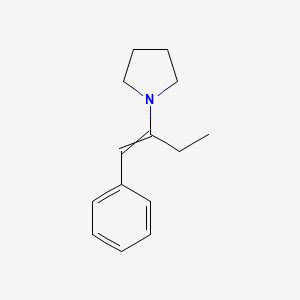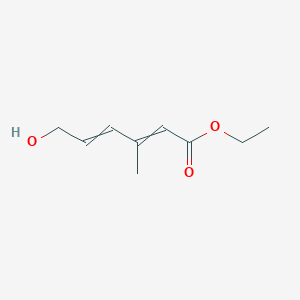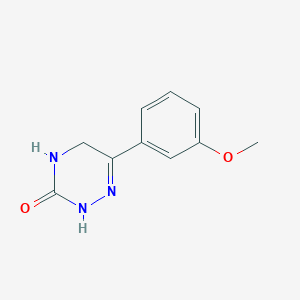
N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines It features a benzyl group, two methyl groups, and a pyrimidinyl group attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Ethylenediamine Backbone: The starting material, ethylenediamine, is reacted with benzyl chloride under basic conditions to form N1-benzyl-ethylenediamine.
Dimethylation: The N1-benzyl-ethylenediamine is then subjected to dimethylation using methyl iodide in the presence of a base such as sodium hydride.
Pyrimidinyl Group Introduction: Finally, the pyrimidinyl group is introduced through a nucleophilic substitution reaction using pyrimidine-4-yl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrimidine-4-yl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or pyrimidinyl derivatives.
Aplicaciones Científicas De Investigación
N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of N1-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-Benzyl-N~2~,N~2~-dimethyl-1,2-ethanediamine: Lacks the pyrimidinyl group, making it less versatile in certain applications.
N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyridin-4-yl)ethane-1,2-diamine: Contains a pyridinyl group instead of a pyrimidinyl group, which can affect its binding affinity and specificity.
Propiedades
Número CAS |
90042-86-7 |
|---|---|
Fórmula molecular |
C15H20N4 |
Peso molecular |
256.35 g/mol |
Nombre IUPAC |
N'-benzyl-N,N-dimethyl-N'-pyrimidin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C15H20N4/c1-18(2)10-11-19(15-8-9-16-13-17-15)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3 |
Clave InChI |
WGQLDBWOLBQUNW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(CC1=CC=CC=C1)C2=NC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid](/img/structure/B14387615.png)
![4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B14387621.png)
![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)

![2-[(Ethoxycarbonyl)amino]octyl acetate](/img/structure/B14387641.png)

![2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14387649.png)

![4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole](/img/structure/B14387665.png)
![2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B14387675.png)

![3-Phenyl-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14387682.png)
![Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate](/img/structure/B14387693.png)
